![molecular formula C18H28BNO4 B8083920 Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-](/img/structure/B8083920.png)
Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-: is a complex organic compound with a molecular formula of C18H24BO4N . This compound is known for its unique structure, which includes a boronic acid derivative and an acetamide group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the Miyaura borylation reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst. The acetamide group can be introduced through a subsequent reaction with an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process would be optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form different derivatives.
Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Reduced derivatives of the compound.
Substitution: : Various substituted boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of boronic acid derivatives.
Biology: : It can be used in the study of enzyme inhibitors and as a tool in bioconjugation techniques.
Industry: : It can be used in the development of new materials and in catalysis.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols, which are common in biological molecules. This interaction can modulate enzyme activity and other biological processes.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific structure and reactivity. Similar compounds include other boronic acid derivatives and acetamide derivatives. the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group sets it apart from other compounds in its class.
List of Similar Compounds
Boronic acids: : General class of compounds containing boronic acid groups.
Acetamide derivatives: : Compounds containing the acetamide functional group.
Boronic esters: : Derivatives of boronic acids with ester groups.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-22-14-10-8-9-13(11-14)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMSYYDKPSMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
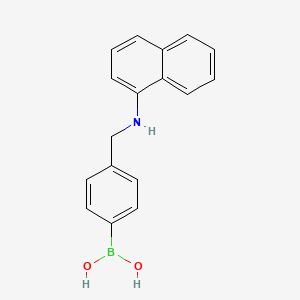
![Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide](/img/structure/B8083867.png)
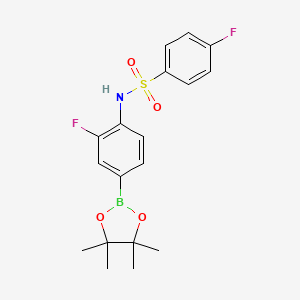
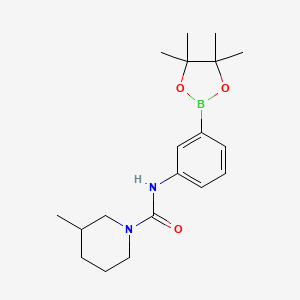
![B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B8083888.png)
![1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083899.png)
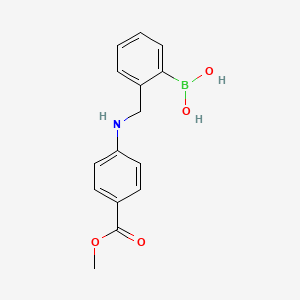
![B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B8083911.png)
![B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B8083917.png)
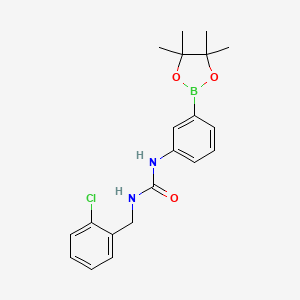
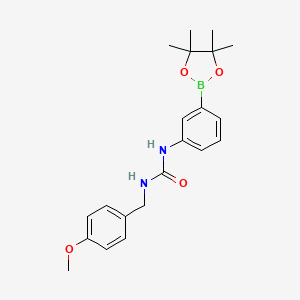
![4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083944.png)
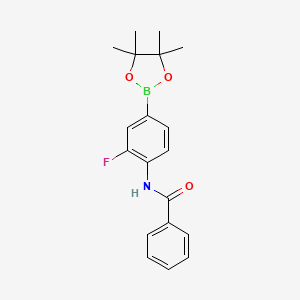
![Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083947.png)
